molecular formula C13H14O3 B6220410 rac-(1R,4S,5S)-4-(2-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 2763588-77-6

rac-(1R,4S,5S)-4-(2-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No.: B6220410
CAS No.: 2763588-77-6
M. Wt: 218.2
InChI Key:
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Description

Rac-(1R,4S,5S)-4-(2-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid, also known as RMPOH, is an organic compound that has been studied for its potential applications in scientific research. This compound is an important synthetic intermediate for the synthesis of various pharmaceuticals, pesticides, and other compounds. RMPOH has been studied for its ability to act as a catalyst in organic synthesis and its potential to be used in various biochemical and physiological processes.

Scientific Research Applications

Rac-(1R,4S,5S)-4-(2-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid has a variety of scientific research applications. It can be used as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a reagent in the synthesis of various pharmaceuticals, pesticides, and other compounds. It has also been studied for its potential to be used in various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of rac-(1R,4S,5S)-4-(2-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid is not fully understood. However, it is believed that the compound acts as a catalyst in organic synthesis by promoting the formation of carbon-carbon bonds. In addition, it is thought to act as a ligand in coordination chemistry, binding to metal ions and forming complexes. Lastly, it is believed to act as a reagent in the synthesis of various pharmaceuticals, pesticides, and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that the compound may have an effect on various biochemical and physiological processes. For example, it has been suggested that this compound may act as an antioxidant, reducing oxidative stress and inflammation. In addition, it has been suggested that this compound may have an effect on cell proliferation and differentiation, as well as on the metabolism of lipids and carbohydrates.

Advantages and Limitations for Lab Experiments

Rac-(1R,4S,5S)-4-(2-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid has several advantages and limitations for laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. In addition, it is a widely used compound in organic synthesis and can be used in a variety of reactions. A limitation is that it is not very stable and can degrade over time. In addition, the compound can be toxic if not handled properly and can cause skin irritation.

Future Directions

There are several potential future directions for the use of rac-(1R,4S,5S)-4-(2-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid. One potential direction is the use of this compound as an antioxidant for the treatment of various diseases and conditions. In addition, this compound could be used as a catalyst in the synthesis of new compounds, as a ligand in coordination chemistry, and as a reagent in the synthesis of pharmaceuticals and pesticides. Lastly, further research could be conducted to better understand the biochemical and physiological effects of this compound and to determine its potential therapeutic applications.

Synthesis Methods

Rac-(1R,4S,5S)-4-(2-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid can be synthesized through a variety of methods, including the Grignard reaction, the Wittig reaction, and the Stille reaction. The Grignard reaction is the most commonly used method for the synthesis of this compound, which involves the reaction of an alkyl halide with magnesium in an ether solvent to produce a Grignard reagent. The Grignard reagent is then reacted with an aldehyde or ketone to produce the desired product. The Wittig reaction is another method of synthesis, which involves the reaction of a phosphonium salt with an aldehyde or ketone to form an alkene. Lastly, the Stille reaction involves the reaction of a palladium-based catalyst with an alkyl halide and a nucleophile to form a carbon-carbon bond.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,4S,5S)-4-(2-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid involves the following steps: protection of the carboxylic acid group, formation of the oxabicyclo[2.1.1]hexane ring system, introduction of the methyl group, and deprotection of the carboxylic acid group.", "Starting Materials": [ "4-hydroxybenzoic acid", "2-methylphenylmagnesium bromide", "2,3-dibromopropene", "triethylamine", "diethyl ether", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "sodium sulfate", "methylene chloride", "ethyl acetate", "methanol", "acetic anhydride", "pyridine" ], "Reaction": [ "Protection of the carboxylic acid group by reaction with acetic anhydride and pyridine to form the corresponding acetyl ester.", "Formation of the oxabicyclo[2.1.1]hexane ring system by reaction of the acetyl ester with 2,3-dibromopropene in the presence of triethylamine and diethyl ether to form the corresponding bromohydrin intermediate.", "Treatment of the bromohydrin intermediate with sodium hydroxide in methanol to form the oxabicyclo[2.1.1]hexane ring system.", "Introduction of the methyl group by reaction of the oxabicyclo[2.1.1]hexane ring system with 2-methylphenylmagnesium bromide in the presence of copper(I) iodide and methylene chloride to form the corresponding Grignard reagent intermediate.", "Deprotection of the carboxylic acid group by treatment of the Grignard reagent intermediate with hydrochloric acid in methanol to form the final product, rac-(1R,4S,5S)-4-(2-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid." ] }

2763588-77-6

Molecular Formula

C13H14O3

Molecular Weight

218.2

Purity

95

Origin of Product

United States

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